

Spectroscopic Profile of (S)-(1-tosylaziridin-2-yl)methanol: A Technical Guide

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Compound of Interest

Compound Name: (S)-(1-tosylaziridin-2-yl)methanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral building block, **(S)-(1-tosylaziridin-2-yl)methanol**. This compound is of significant interest in synthetic organic chemistry and drug development due to its versatile reactivity as a precursor to complex nitrogen-containing molecules. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The structural integrity and purity of **(S)-(1-tosylaziridin-2-yl)methanol** are typically confirmed using a combination of spectroscopic techniques. High-resolution mass spectrometry (HRMS) is instrumental in verifying the molecular weight and elemental composition.^[1] Infrared (IR) spectroscopy identifies key functional groups, such as the hydroxyl (-OH) group, which exhibits a characteristic stretch at approximately 3200 cm⁻¹.^[1] Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, provides detailed information about the molecular structure and the stereochemistry of the aziridine ring.^[1]

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful tool for the structural elucidation of **(S)-(1-tosylaziridin-2-yl)methanol**. The characteristic upfield chemical shifts of the protons and carbons in the strained three-membered aziridine ring are key identifiers.

Table 1: NMR Spectroscopic Data for **(S)-(1-tosylaziridin-2-yl)methanol**

Technique	Nucleus	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
¹ H NMR	¹ H	7.85 - 7.75	m	Ar-H (ortho to SO ₂)	
	7.40 - 7.30	m	Ar-H (meta to SO ₂)		
	3.80 - 3.70	m	-CH(OH)-		
	3.65 - 3.55	dd	-CH ₂ OH		
	3.50 - 3.40	dd	-CH ₂ OH		
	2.90 - 2.80	m	Aziridine-CH		
	2.43	s	Ar-CH ₃		
	2.30 - 2.20	d	Aziridine-CH ₂		
	2.10 - 2.00	d	Aziridine-CH ₂		
	¹³ C NMR	¹³ C	144.5		Ar-C (ipso to SO ₂)
135.0		Ar-C (ipso to CH ₃)			
129.8		Ar-CH			
127.5		Ar-CH			
63.0		-CH ₂ OH			
40.5		Aziridine-CH			
35.5		Aziridine-CH ₂			
21.5		Ar-CH ₃			

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and concentration used.

Infrared (IR) Spectroscopy Data

The IR spectrum of **(S)-(1-tosylaziridin-2-yl)methanol** displays characteristic absorption bands corresponding to its functional groups.

Table 2: IR Spectroscopic Data for **(S)-(1-tosylaziridin-2-yl)methanol**

Frequency (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
~3500 - 3200	Strong, Broad	O-H stretch	Alcohol (-OH)
~3050	Medium	C-H stretch	Aromatic C-H
~2950 - 2850	Medium	C-H stretch	Aliphatic C-H
~1600	Medium	C=C stretch	Aromatic ring
~1340	Strong	S=O stretch (asymmetric)	Sulfonyl group (-SO ₂ -)
~1160	Strong	S=O stretch (symmetric)	Sulfonyl group (-SO ₂ -)
~1090	Strong	C-N stretch	Aziridine ring
~1050	Strong	C-O stretch	Alcohol (-C-OH)

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 3: Mass Spectrometry Data for **(S)-(1-tosylaziridin-2-yl)methanol**

m/z	Relative Intensity (%)	Assignment
229	[M] ⁺ (Molecular Ion)	
198	[M - CH ₂ OH] ⁺	
155	[C ₇ H ₇ SO ₂] ⁺ (Tosyl group)	
91	[C ₇ H ₇] ⁺ (Tropylium ion)	

Experimental Protocols

The following sections outline the general procedures for obtaining the spectroscopic data presented above.

Synthesis of (S)-(1-tosylaziridin-2-yl)methanol

The synthesis of **(S)-(1-tosylaziridin-2-yl)methanol** is typically achieved through a one-pot reaction from a chiral 2-amino alcohol. The amino alcohol is reacted with tosyl chloride in the presence of a base, such as potassium carbonate, in a suitable solvent like acetonitrile. This process involves the tosylation of both the amino and hydroxyl groups, followed by an intramolecular cyclization to form the aziridine ring.

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is typically dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

Infrared (IR) Spectroscopy

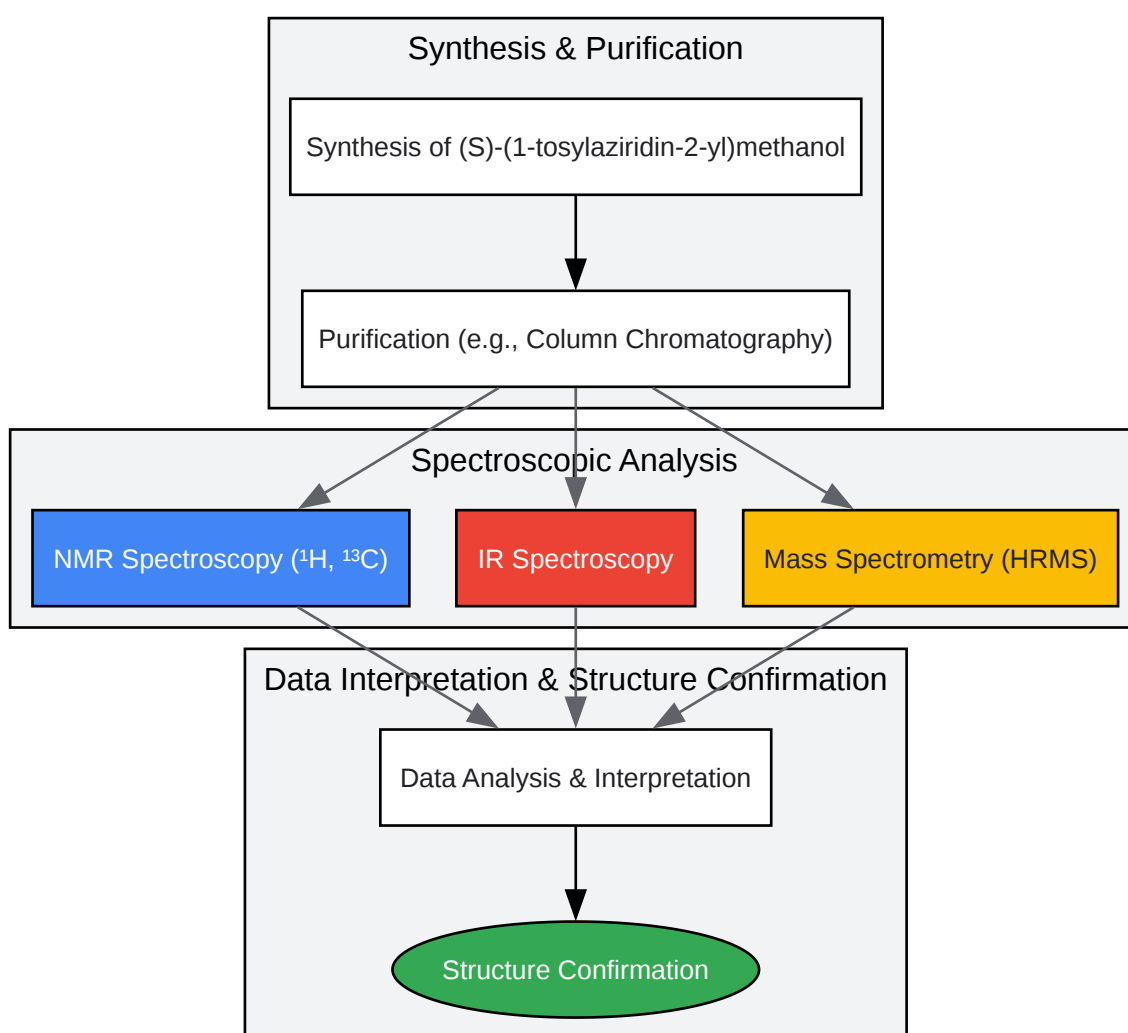
The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., chloroform).

Mass Spectrometry

Mass spectra are typically acquired using an electrospray ionization (ESI) or electron impact (EI) source coupled to a mass analyzer, such as a time-of-flight (TOF) or quadrupole instrument. High-resolution mass spectrometry (HRMS) is used for accurate mass determination.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like **(S)-(1-tosylaziridin-2-yl)methanol**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **(S)-(1-tosylaziridin-2-yl)methanol**.

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References

- 1. mdpi.com [mdpi.com]
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